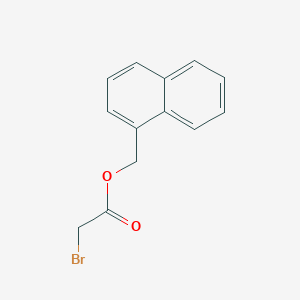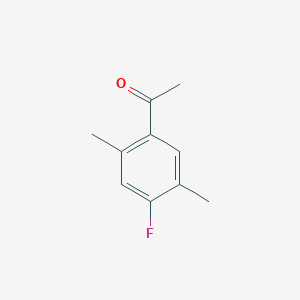
2',5'-Dimethyl-4'-fluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dimethyl-4’-fluoroacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a fluorine atom at the para position and two methyl groups at the ortho and meta positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethyl-4’-fluoroacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the use of fluorobenzoyl chloride and methyl tertiary butyl ether in a reaction vessel containing magnesium chips and ethyl alcohol. The mixture is refluxed, and sulfuric acid is added dropwise under cooling conditions to obtain the final product .
Industrial Production Methods
Industrial production of 2’,5’-Dimethyl-4’-fluoroacetophenone often employs large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethyl-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2’,5’-Dimethyl-4’-fluorobenzoic acid.
Reduction: 2’,5’-Dimethyl-4’-fluoro-1-phenylethanol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2’,5’-Dimethyl-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2’,5’-Dimethyl-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles. Additionally, the presence of the fluorine atom can influence the compound’s reactivity and stability by altering the electron density on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dimethylacetophenone: Lacks the fluorine atom, resulting in different reactivity and properties.
4’-Fluoroacetophenone: Lacks the methyl groups, affecting its steric and electronic characteristics.
2’,4’-Dimethyl-4’-fluoroacetophenone: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2’,5’-Dimethyl-4’-fluoroacetophenone is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in selective organic transformations and specialized applications .
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(4-fluoro-2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5H,1-3H3 |
InChI Key |
WGNKIOLXHLHWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
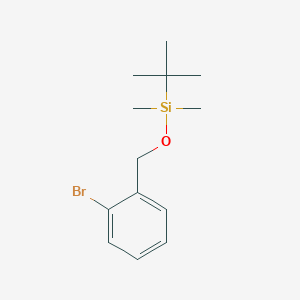
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
![benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)
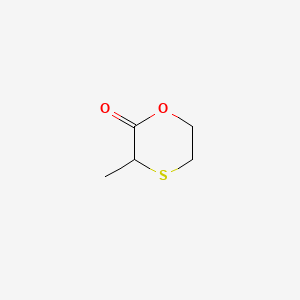
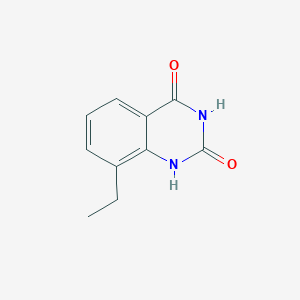
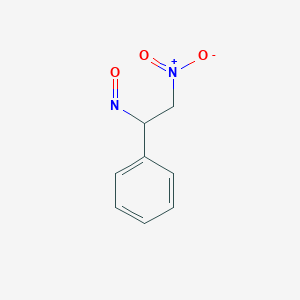
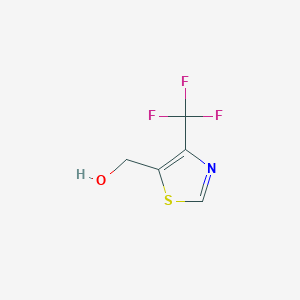
![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)
